molecular formula C16H34 B031444 Hexadecane CAS No. 544-76-3

Hexadecane

Cat. No.: B031444
CAS No.: 544-76-3
M. Wt: 226.44 g/mol
InChI Key: DCAYPVUWAIABOU-UHFFFAOYSA-N
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Description

Hexadecane (C₁₆H₃₄) is a straight-chain alkane with a molecular weight of 226.44 g/mol . It is a colorless, nonpolar hydrocarbon widely used in industrial and scientific applications, including energy storage composites, microbial adhesion studies, and as a solvent or reference compound in analytical chemistry . Its high melting point (~18°C) and boiling point (~287°C) make it suitable for phase change materials (PCMs) in thermal energy storage systems . This compound’s physicochemical properties, such as a logP (octanol-water partition coefficient) of 8.74, indicate high hydrophobicity, influencing its environmental persistence and interactions in biological systems .

Chemical Reactions Analysis

High-Temperature Combustion Reactions

Hexadecane undergoes rapid oxidation at elevated temperatures (800–1,500 K), forming CO, CO₂, H₂O, and intermediate hydrocarbons. Key findings include:

  • Product Evolution :
    • Primary intermediates: Ethylene (C₂H₄), formaldehyde (CH₂O), propylene (C₃H₆), and methane (CH₄) dominate early-stage oxidation .
    • CO peaks at 3 ms (1,500 K) and 2 s (900 K), followed by CO₂ and H₂O formation .
    • Complete combustion occurs within 0.05 ms at 1,500 K but requires 1 s at 900 K .
Temperature (K)Oxygen (%)CO Peak TimeComplete Combustion Time
900202 s1 s
1,200203 ms<0.05 ms
1,20059 ms60 ms
  • Kinetic Mechanism : A reduced skeletal mechanism (98 species, 944 reactions) accurately models this compound combustion, incorporating alkyl radical isomerization and β-scission pathways .

Pyrolysis and Thermal Cracking

Under inert conditions, this compound decomposes via free-radical chain reactions:

  • Primary Pathways :
    • C–C bond cleavage forms smaller alkanes (e.g., methane, ethane) and alkenes (e.g., ethylene) .
    • Secondary reactions include H abstraction and radical recombination .
  • Modeling : Detailed mechanisms (e.g., n-hexadecane’s 151-species, 1,155-reaction mechanism) predict product distributions aligned with shock tube experiments .

Low-Temperature Oxidation

At <800 K, this compound exhibits negative temperature coefficient (NTC) behavior due to competing chain-branching and chain-terminating reactions:

  • Key Steps :
    • Alkylperoxy radical (ROO- ) isomerization and decomposition .
    • HO₂- formation via ROO- → HO₂- + alkene .
  • Experimental Validation : Rapid compression machine (RCM) studies show ignition delays of 10–100 ms at 650–800 K .

Anaerobic Degradation

Sulfate-reducing bacteria metabolize this compound under anoxic conditions:

  • Pathway :
    • Activation : Carboxylation forms hexadecanoic acid prior to β-oxidation .
    • Stoichiometry : C16H34+12.25textSO4216textCO2+12.25textH2S+H2O\text{C}_{16}\text{H}_{34}+12.25\\text{SO}_4^{2-}\rightarrow 16\\text{CO}_2+12.25\\text{H}_2\text{S}+\text{H}_2\text{O}
    • Sulfide production rates reach 51.22 µmol L⁻¹ day⁻¹ in sediment-free cultures .
SubstrateSulfate Consumed (mol/mol)Sulfide Produced (mol/mol)
This compound12.2512.25
Phenanthrene8.258.25

Microbial Aerobic Degradation

Pseudomonas aeruginosa oxidizes this compound via:

  • Enzymatic Hydroxylation : Terminal methyl group oxidation to alcohols, then carboxylic acids .
  • Biosurfactant Production : Rhamnolipids enhance hydrocarbon solubility .

Autoxidation Pathways

Long-term storage or aging induces radical-chain autoxidation:

  • Products : Hydroperoxides, ketones, and carboxylic acids .
  • Reaction Model : Numerical simulations predict this compound autoxidation rates under varying O₂ pressures .

Catalytic Hydroisomerization

Industrial processes convert this compound to branched alkanes for improved fuel properties:

  • Conditions : 300–400°C, NiWS/SAPO-11 catalyst .
  • Outcomes :
    • 92.1% isomer selectivity at 340°C .
    • Cracking dominates above 360°C, yielding lighter hydrocarbons .

Radiolysis Reactions

Pulse radiolysis generates alkyl radicals (e.g., hexadecyl - C₁₆H₃₃):

  • Products : H₂, CH₄, and unsaturated hydrocarbons via radical recombination .

Key Reaction Mechanisms

Reaction TypeMechanism Size (Species/Reactions)Validation Method
High-Temperature98 species, 944 reactions Shock tube, flame speed
Low-Temperature151 species, 1,155 reactions RCM, JSR experiments
Anaerobic DegradationMetagenome-assembled genomes Metabolite profiling

This synthesis integrates thermochemical, microbial, and catalytic data to elucidate this compound’s reactivity across environments[1-9] .

Scientific Research Applications

Chemical and Physical Properties

  • Molecular Formula: C16H34
  • Molecular Weight: 226.4 g/mol
  • Melting Point: 18 °C
  • Boiling Point: 287 °C
  • Density: 0.773 g/ml

These properties contribute to hexadecane's utility in various applications, particularly in emulsion formation and as a solvent.

Emulsion Preparation

This compound is extensively used in the preparation of oil-in-water emulsions. These emulsions are crucial for studying:

  • Protein-Oil Interactions: Research has shown that this compound can facilitate the investigation of globular protein interactions with oils, which is vital for food science and biotechnology .
  • Pathogen Growth Studies: The growth of food-borne pathogenic bacteria in liquid cultures has been analyzed using this compound-based emulsions .

Biosurfactant Production

This compound serves as a substrate for the microbial production of biosurfactants, which are surfactants produced by microorganisms that have applications in bioremediation and enhanced oil recovery .

Drug Development

This compound has been utilized in drug formulation studies, particularly in enhancing the solubility of chemotherapeutic agents. For example, carboplatin modified with hexadecyl groups has shown increased liposolubility, making it a candidate for improved cancer treatments .

Radiolabelling

The compound has been employed in radiolabelling techniques, particularly for exosomes and hydrogels, enhancing imaging techniques like positron emission tomography (PET) in medical diagnostics .

Fuel Reference Standard

This compound is assigned a cetane number of 100, serving as a reference for evaluating the combustion quality of diesel fuels. This property is crucial for developing efficient fuel formulations that meet regulatory standards .

Phase Change Materials (PCM)

This compound is used as a phase change material due to its thermal properties. It can store and release thermal energy effectively, making it suitable for applications in thermal energy storage systems and building materials designed to improve energy efficiency .

Biodegradation Studies

Research has demonstrated that certain microorganisms can degrade this compound under saline conditions, highlighting its potential role in bioremediation strategies for oil spills and contaminated sites .

Solvent in Environmental Monitoring

This compound's properties allow it to be used as a solvent in environmental monitoring studies, particularly in assessing the partitioning behavior of pollutants between water and organic phases .

Case Studies

Study FocusFindingsReference
Protein-Oil InteractionsThis compound facilitates the study of globular proteins interacting with oils
Drug FormulationIncreased liposolubility of carboplatin with hexadecyl modification enhances chemotherapy efficacy
BiodegradationHalogranum rubrum can degrade this compound effectively under high salinity
Thermal Energy StorageThis compound/xGnP composites demonstrate improved thermal energy storage capabilities

Comparison with Similar Compounds

Structural and Physical Properties

Hexadecane belongs to the n-alkane family, characterized by linear carbon chains. Key comparisons with shorter and branched alkanes include:

Table 1: Physical Properties of Selected Alkanes

Compound Formula Molecular Weight (g/mol) Viscosity (Pa·s) at 521.88 K Boiling Point (°C) LogP
This compound C₁₆H₃₄ 226.44 0.0001803 ~287 8.74
Tetradecane C₁₄H₃₀ 198.39 N/A ~253 ~7.5*
Heptane C₇H₁₆ 100.21 N/A 98 4.66
2,6,10,14-Tetramethylthis compound C₂₀H₄₂ 282.55 N/A N/A ~9.5*

*Estimated based on structural similarity.

  • Chain Length Effects : Longer alkanes like this compound exhibit higher viscosity, boiling points, and hydrophobicity compared to shorter chains (e.g., heptane) due to increased van der Waals interactions .
  • Branched Isomers : Branched alkanes (e.g., 2,6,10,14-tetramethylthis compound) typically have lower melting points and higher logP values than linear counterparts due to reduced molecular packing efficiency .

Chemical Reactivity and Solvent Behavior

  • Pyrolysis and Radical Formation : In pyrolysis studies, this compound acts as a solvent for hexyl sulfide, generating a distinct radical pool compared to supercritical water (SCW). Its high concentration in mixtures dominates radical initiation pathways, unlike SCW, which promotes direct C–S bond cleavage .
  • This behavior contrasts with shorter alkanes (e.g., heptane), which may partition more readily into micelles .

Interfacial and Surface Properties

  • Interfacial Tension (IFT) : this compound-N₂ systems show higher IFT values than heptane-N₂, attributed to stronger intermolecular forces in longer hydrocarbon chains. This property is critical in petroleum engineering for predicting fluid behavior in reservoirs .
  • Superoleophobic Surfaces : this compound displays remarkably low contact angle hysteresis (Δθ = 6°) on fluorodecyl POSS-coated surfaces, outperforming many low-surface-tension oils. For example, beads-only surfaces exhibit advancing/receding angles of 156°/150°, indicating superior repellency .

Analytical and Diagnostic Uses

  • Deuterated Form (this compound-d₃₄): Used as an internal standard in GC-MS for quantifying parent compounds in complex mixtures. Its isotopic stability provides precision unmatched by non-deuterated alkanes .
  • Biomarker Potential: this compound is identified in exhaled volatile organic compounds (VOCs) during lipid peroxidation, though less specific to lung cancer compared to caprolactam or propanoic acid .

Biological Activity

Hexadecane, a straight-chain alkane with the chemical formula C16H34\text{C}_{16}\text{H}_{34}, is a significant compound in various biological and environmental contexts. Its biological activity primarily relates to its role in microbial degradation, bioremediation, and potential pharmacological applications. This article explores these aspects in detail, supported by data tables and case studies.

Microbial Degradation and Bioremediation

This compound is a notable substrate for microbial degradation, particularly in anaerobic and nitrate-reducing environments. Various studies have demonstrated the ability of specific microbial consortia to utilize this compound as a sole carbon source.

Case Study: Anaerobic Biodegradation of this compound

In a study focusing on anaerobic degradation, researchers characterized a nitrate-reducing consortium capable of degrading this compound. The study found that protein concentrations increased significantly during growth on this compound, indicating active microbial metabolism. Specifically, protein levels rose 6.6-fold, demonstrating the consortium's efficiency in utilizing this compound for growth .

Table 1: Nitrate Reduction and Metabolite Production in this compound-Degrading Cultures

Treatment TypeNitrate Loss (mM)Nitrite Production (mM)Observations
Active Cultures1.84 ± 0.78DetectedSignificant growth observed
Sterile ControlsNot detectedNot detectedNo microbial activity

Bacterial Strains and Removal Efficiency

Different bacterial strains exhibit varying efficiencies in this compound removal. A study evaluated the performance of Acinetobacter and Acromobacter species in removing this compound from contaminated soil.

Table 2: this compound Removal Efficiency by Bacterial Strains

Bacterial StrainMean Removal (%)Maximum Removal (%)Days of Exposure
Acinetobacter26.9 ± 9.946.780
Acromobacter27.86 ± 11.98Not specified80
Consortium (both)27.94 ± 12.22Not specified80

The maximum removal efficiency observed was attributed to optimized conditions such as nutrient concentration and the carbon-to-nitrogen-to-phosphorus (C:N:P) ratio .

The mechanisms underlying this compound degradation involve various enzymatic pathways that facilitate its breakdown into less harmful substances. Enzymes associated with bacterial membranes play a crucial role in this process, as they help to decompose the hydrophobic compound effectively.

Case Study: Localization of Degradation Enzymes

Research has shown that the main enzymes responsible for this compound degradation are cytoplasmic and membrane-associated . The study highlighted that bacterial growth rates decreased significantly with increasing this compound concentrations due to metabolic overload, which can adversely affect membrane integrity.

Pharmacological Potential

While primarily recognized for its environmental significance, this compound and its derivatives may also possess pharmacological properties. Some studies suggest that certain alkyl compounds can influence biological systems positively.

Table 3: Antioxidant Activity of this compound Derivatives

CompoundIC50 (μg/mL)
Palmarumycin C2Not detected
Palmarumycin C337.57
BHT (Control)19.15

The antioxidant activities of this compound derivatives indicate potential therapeutic applications, particularly in neuroprotection and anti-inflammatory contexts .

Q & A

Basic Research Questions

Q. How is the solubility of gases like CO₂ in hexadecane experimentally determined under varying thermodynamic conditions?

Experimental determination involves measuring phase equilibria using apparatus validated for low-pressure ranges (51.7–535.4 kPa) and temperatures (303.2–323.2 K). Bubble-point calculations are correlated with thermodynamic models like the Peng-Robinson equation of state to predict solubility .

Q. What factors influence the adsorption and mobility of this compound in soil systems?

this compound’s mobility is assessed via soil adsorption constants (Koc), with experimental values ranging from 50–400. However, studies often exceed its aqueous solubility (0.9 µg/L at 25°C), leading to questionable adsorption results. Molecular connectivity indices estimate Koc at ~53,000, indicating immobility, but discrepancies arise due to methodological limitations .

Q. Why is this compound commonly used as a surrogate in fuel research?

Its well-documented thermodynamic properties and structural similarity to diesel (cetane number = 100) make it ideal for modeling combustion and reforming processes. This compound’s autothermal reforming yields high H₂ production, with water-gas shift reactions mitigating CO byproducts .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental data for this compound’s thermodynamic properties be resolved?

Molecular dynamics simulations overestimate critical temperatures (e.g., 10% deviation for this compound) due to chain-length dependency. Rescaling energy parameters or integrating polarization effects in force fields may improve accuracy, as seen in free-energy transfer studies between water and this compound .

Q. What methodologies optimize this compound’s role in molecularly imprinted nanoparticle synthesis?

A uniform experimental design (U18 matrix) evaluates seven factors (monomer, cross-linker, this compound quantity, solvent, time, temperature) at six levels. Artificial neural networks further refine parameter optimization, enhancing imprinting efficiency .

Q. What mechanisms explain this compound’s biodegradation efficiency by bacterial strains?

Bacterial degradation achieves ~90% efficiency within 5 days via enzymatic oxidation. Key factors include microbial consortia diversity, nutrient availability, and surfactant-enhanced bioavailability, as demonstrated in oil-spill mitigation studies .

Q. How do interfacial dynamics and slip phenomena affect this compound’s flow behavior on hydrophobic surfaces?

Total internal reflection-fluorescence recovery reveals slip lengths up to 80 nm near hydrocarbon-coated surfaces. Surface roughness and fluid-solid interaction strength antagonistically modulate slip, critical for microfluidic applications .

Q. How do competing models (hydrodynamic vs. molecular-kinetic) explain this compound’s wetting dynamics?

Advancing contact angles for this compound on fluorinated surfaces align with molecular-kinetic theory (molecular-scale jumps), while receding dynamics require combined hydrodynamic modeling. Discrepancies arise from characteristic lengths exceeding molecular dimensions in dewetting .

Q. What are the challenges in validating skeletal mechanisms for this compound combustion?

A 237-species reduced mechanism for this compound combustion requires supercomputing validation (e.g., Red Mesa cluster). Challenges include balancing computational efficiency with accuracy in predicting ignition delays and emission profiles .

Q. How do soil adsorption studies account for this compound’s solubility limitations?

Adsorption experiments often use this compound concentrations exceeding solubility, leading to overestimates. Alternative methods, such as Freundlich isotherms and organic carbon-normalized Koc, provide more reliable estimates despite variability in soil composition .

Properties

IUPAC Name

hexadecane
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InChI

InChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3
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InChI Key

DCAYPVUWAIABOU-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCC
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Molecular Formula

C16H34
Record name N-HEXADECANE
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DSSTOX Substance ID

DTXSID0027195
Record name Hexadecane
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Molecular Weight

226.44 g/mol
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Physical Description

N-hexadecane is a colorless liquid. (NTP, 1992), Liquid, Clear liquid; Melting point equals 18 degrees C; [HSDB]
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Boiling Point

549 °F at 760 mmHg (NTP, 1992), boiling point equals 549 °F, 286.9 °C, 286.00 to 287.00 °C. @ 760.00 mm Hg
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Flash Point

275 °F (NTP, 1992), Flash point equals 275 °F, >212 °F (>100 °C), 135 °C (275 °F) - closed cup
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Solubility

In water, 2.1X10-5 mg/L at 25 °C, Solubility sea water: 0.00004 mg/L at 25 °C, Insoluble in water; slightly soluble in ethanol; soluble/miscible in ether, carbon tetrachloride, 9e-07 mg/mL at 25 °C
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Density

0.77331 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7701 g/cu cm at 25 °C
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Vapor Density

7.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.8 (Air = 1)
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Vapor Pressure

0.00143 [mmHg], 0.00149 mm Hg at 25 °C
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Color/Form

Colorless liquid, Leaflets from acetone

CAS No.

544-76-3
Record name N-HEXADECANE
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Record name Hexadecane
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Record name n-Hexadecane
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Record name HEXADECANE
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Record name Hexadecane
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Record name n-Hexadecane
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Record name Hexadecane
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Melting Point

64.7 °F (NTP, 1992), 18.18 °C, 18.17 °C
Record name N-HEXADECANE
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Record name n-Hexadecane
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Record name Hexadecane
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Synthesis routes and methods

Procedure details

The autoclave was cooled and the contents were suction filtered. Gas liquid chromatographic analysis of the colorless liquid filtrate on a 6'×1/8" 10% Carbowax 20M column at 200° C. showed that the only product of the reaction was 2-methyl-1,2,3,4-tetrahydroquinoline (96% 2-methyl-1,2,3,4-tetrahydroquinoline and 4% starting material). There were no detectable amounts of 2-methyl-5,6,7,8-tetrahydroquinoline and 2-methyldecahydroquinoline. Gas liquid chromatographic analysis with an external standard showed that the absolute yield of product based on consumed starting material was 100%. The use of cyclohexane as the solvent instead of n-hexadecane gave the same result (97% of 2-methyl-1,2,3,4-tetrahydroquinoline and 3% of 2-methylquinoline).
[Compound]
Name
Carbowax
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Hexadecane
Hexadecane
Hexadecane
Hexadecane
Hexadecane
Hexadecane

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